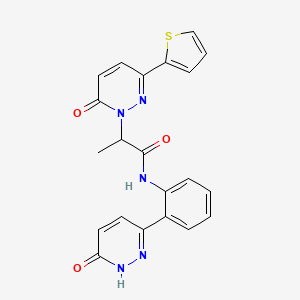![molecular formula C13H14N2O2S B2488138 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid CAS No. 1132673-09-6](/img/structure/B2488138.png)
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid is a compound with a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol It is known for its unique structure, which includes a quinoline moiety attached to a propanoic acid backbone via a sulfanyl linkage
準備方法
The synthesis of 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and cysteine.
Reaction Conditions: The quinoline moiety is first functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the thiol group of cysteine.
Coupling Reaction: The key step involves the coupling of the functionalized quinoline with cysteine under basic conditions to form the sulfanyl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing quinoline and sulfanyl functionalities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: Used in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism by which 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to specific protein sites, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
類似化合物との比較
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid backbone, which may affect its reactivity and biological activity.
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]pentanoic acid: Another analog with a pentanoic acid backbone, offering different steric and electronic properties.
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]hexanoic acid: A longer-chain analog that may have distinct solubility and interaction profiles.
The uniqueness of this compound lies in its specific combination of the quinoline moiety and the propanoic acid backbone, which imparts unique chemical and biological properties.
特性
IUPAC Name |
2-amino-3-(quinolin-8-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-11(13(16)17)8-18-7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,11H,7-8,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSXQFGNGPYFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSCC(C(=O)O)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2488060.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)

![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)



![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)

